4-Methylphenyl 4-cyanobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32792-63-5 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(4-methylphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C15H11NO2/c1-11-2-8-14(9-3-11)18-15(17)13-6-4-12(10-16)5-7-13/h2-9H,1H3 |
InChI Key |
KGPJCLWSEDMMGA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Molecular and Supramolecular Structural Characterization of 4 Methylphenyl 4 Cyanobenzoate and Analogs
X-Ray Crystallography for Elucidating Solid-State Architecture
Analysis of Molecular Conformation and Dihedral Angles
The conformation of a molecule, defined by the spatial arrangement of its atoms, is crucial in determining its physical and chemical properties. Dihedral angles, which describe the angle between two planes, are a key parameter in defining the molecular conformation. In the case of 4-Methylphenyl 4-cyanobenzoate (B1228447) and its analogs, the dihedral angle between the two phenyl rings is of particular interest. For instance, in a related compound, 4-cyano-4'-n-undecyloxybiphenyl, the dihedral angle between the two phenyl rings is 31.5(6)°. iaea.org Similarly, the nearly planar structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol exhibits a dihedral angle of about 5.03° between the central pyridinyl and the phenolic ring. redalyc.org In another example, the dihedral angle between the plane through C(1)-C(6) and the plane through C(15)-C(20) in a different analog was found to be 91.3(4)°. researchgate.net
Table 1: Dihedral Angles in 4-Methylphenyl 4-Cyanobenzoate Analogs
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 4-cyano-4'-n-undecyloxybiphenyl | 31.5(6) | iaea.org |
| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | 5.03 | redalyc.org |
| C21H19BrN2O3 | 91.3(4) | researchgate.net |
Determination of Crystal Packing Motifs
Table 2: Crystal Packing Motifs in Analogs
| Compound | Packing Motif Description | Reference |
|---|---|---|
| Methyl 3,5-dibromo-4-cyanobenzoate | R 2 2(10) inversion dimers via C≡N⋯Br contacts | nih.gov |
| 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | R 2 2(8) inversion dimers via N—H⋯O hydrogen bonds | nih.gov |
| 2,6-dibromo-4-methylbenzonitrile | Mutually inclined arrangement due to steric hindrance of the methyl group | researchgate.net |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable tools for confirming the structure and assessing the purity of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For 4-Methylphenyl benzoate (B1203000), a related compound, the ¹H NMR spectrum shows characteristic signals for the aromatic protons and the methyl group protons at δ 8.19, 7.60, 7.48, 7.20, 7.08, and 2.35 ppm, respectively. rsc.org The ¹³C NMR spectrum of the same compound displays resonances for the different carbon atoms at δ 165.3, 148.6, 135.4, 133.4, 130.1, 129.9, 129.6, 128.5, 121.3, and 20.8 ppm. rsc.org For methyl 4-cyanobenzoate, the proton and carbon NMR spectra are also well-documented and consistent with its structure. chemicalbook.comchemicalbook.com
Table 3: NMR Data for 4-Methylphenyl Benzoate
| Nucleus | Chemical Shifts (ppm) | Reference |
|---|---|---|
| ¹H | 8.19 (d, J = 7.4 Hz, 2H), 7.60 (t, J = 7.4 Hz, 1H), 7.48 (t, J = 7.4 Hz, 2H), 7.20 (d, J = 8.2 Hz, 2H), 7.08 (d, J = 8.2 Hz, 2H), 2.35 (s, 3H) | rsc.org |
| ¹³C | 165.3, 148.6, 135.4, 133.4, 130.1, 129.9, 129.6, 128.5, 121.3, 20.8 | rsc.org |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition with high accuracy. For an analog, methyl 3,5-dibromo-4-isocyanobenzoate, the HRMS (EI) calculated value for [M]⁺ was 316.8682, and the found value was 316.8699. researchgate.net In another example, for the compound C₁₇H₁₅N₂O₂, the calculated m/z for [M+H]⁺ was 279.10888, and the found value was 279.11348. royalsocietypublishing.org This high level of accuracy is instrumental in confirming the identity of a newly synthesized compound.
Table 4: HRMS Data for Analogs
| Compound/Formula | Ionization Mode | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| Methyl 3,5-dibromo-4-isocyanobenzoate | EI | 316.8682 [M]⁺ | 316.8699 [M]⁺ | researchgate.net |
| C₁₇H₁₅N₂O₂ | ESI | 279.10888 [M+H]⁺ | 279.11348 [M+H]⁺ | royalsocietypublishing.org |
Infrared and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For example, the IR spectrum of methyl 4-cyanobenzoate shows characteristic absorption bands. nih.gov The IR spectrum of an analog, methyl 3,5-dibromo-4-isocyanobenzoate, displays a strong absorption at 2122 cm⁻¹ corresponding to the isocyano group and at 1722 cm⁻¹ for the carbonyl group. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of 4-cyanobenzoic acid has been studied, and the technique is also used to monitor reactions and determine the properties of materials. kaist.ac.kruninsubria.it
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By partitioning the crystal electron density into molecular fragments, this technique provides a detailed understanding of the forces that govern the supramolecular assembly of compounds like this compound and its analogs. The analysis generates two-dimensional "fingerprint plots" that summarize the relative contributions of different types of intermolecular contacts.
Quantification of Specific Non-Covalent Interactions (e.g., C-H···N, C-H···O, C-H···π)
In a study of a closely related Schiff base analog, (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide, the contributions of various intermolecular interactions to the Hirshfeld surface were quantified. The analysis showed that H···H contacts make up the largest contribution, which is typical for organic molecules rich in hydrogen atoms. nih.gov Significant contributions also arise from C···H/H···C, O···H/H···O, and N···H/H···N interactions. nih.gov These interactions, particularly C-H···O and C-H···N hydrogen bonds, are often crucial in dictating the final crystal structure. nih.gov
The dominant interactions observed in the Hirshfeld surface for this analog are detailed in the table below. nih.gov
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |
| H···H | 46.1% | Represents the most significant portion of contacts, typical of van der Waals forces. nih.gov |
| C···H/H···C | 34.2% | Indicates the presence of C-H···π interactions and other van der Waals contacts. nih.gov |
| O···H/H···O | 10.5% | Corresponds to C-H···O or O-H···O hydrogen bonding within the crystal packing. nih.gov |
| N···H/H···N | 8.8% | Represents N-H···N or C-H···N hydrogen bonds, crucial for linking molecules. nih.gov |
Other studies on similar aromatic compounds confirm the importance of these interactions. For instance, in various substituted benzoates and benzohydrazides, molecules are frequently linked by C—H⋯O and C—H⋯N hydrogen-bonding interactions, which can form extensive sheets or chains within the crystal. nih.govnih.gov Furthermore, C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also identified as significant stabilizing forces. dergipark.org.tr
Role of Cyano Groups in Directing Supramolecular Assembly
The cyano (C≡N) group is a versatile and influential functional group in crystal engineering due to its unique electronic properties. The terminal nitrogen atom possesses a partial negative charge and a localized lone pair of electrons, making it an effective acceptor for various non-covalent interactions. researchgate.net This allows it to play a critical role in guiding the self-assembly of molecules into well-defined supramolecular architectures. researchgate.netwhiterose.ac.uk
The cyano group's interactions can range from weak hydrogen bonds to stronger dipolar couplings. researchgate.net A primary mechanism through which the cyano group directs crystal packing is via the formation of C−H···N hydrogen bonds. nih.gov In the absence of stronger hydrogen bond donors, even weak C-H donors can interact with the cyano nitrogen to form predictable structural motifs.
In studies of analogs like 4-cyanophenylboronic acid, the cyano group's role is clearly demonstrated. It participates in forming robust O-H···N hydrogen bonds with the boronic acid's hydroxyl groups. nih.gov These interactions can be either heteromeric (between the cyano and boronic acid groups) or homomeric (between two cyano groups or two boronic acid groups), leading to diverse packing arrangements such as stacked layers and helical chains. nih.gov The directionality of these interactions makes the cyano group a reliable tool for constructing complex supramolecular assemblies. nih.gov
Analysis of Halogen Bonding and Other Weak Interactions
Beyond conventional hydrogen bonds, the supramolecular structures of cyanobenzoate analogs can be significantly influenced by other weak interactions, most notably halogen bonding. Halogen bonding is a directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (the donor) and a Lewis base (the acceptor). nih.gov The cyano group, with its electron-rich nitrogen atom, can act as an effective halogen bond acceptor. nih.govnih.gov
Analysis of the Cambridge Structural Database (CSD) reveals that cyano-halogen interactions are a recurring motif in crystal packing. nih.gov Approximately 13% of organic molecular crystals containing both cyano and halogen functionalities exhibit these specific contacts. nih.gov The interaction is characterized by a short N···X (where X is a halogen) distance and a nearly linear C-X···N angle, confirming its nature as a true halogen bond. nih.gov The strength of this interaction typically follows the trend I > Br > Cl, correlating with the increasing polarizability and electrophilicity of the halogen atom. acs.org
In addition to halogen bonds, other weak forces contribute to the stability of these crystal structures. For example, in halogenated analogs, C—Cl⋯π interactions have been observed, where the chlorine atom interacts with the electron cloud of an aromatic ring. nih.gov Furthermore, π–π stacking interactions between aromatic rings are common, with centroid-to-centroid distances typically in the range of 3.6 to 3.9 Å, contributing to the cohesion of the crystal packing. researchgate.netmdpi.com These varied and often subtle interactions work in concert to define the intricate and stable three-dimensional structures of this compound and its analogs.
Theoretical and Computational Investigations of 4 Methylphenyl 4 Cyanobenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to determining the intrinsic properties of 4-Methylphenyl 4-cyanobenzoate (B1228447), such as its three-dimensional structure and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net DFT studies for molecules similar to 4-Methylphenyl 4-cyanobenzoate, such as 4-cyanobenzoic acid, have been performed using methods like B3LYP with basis sets such as 6-31G*. rasayanjournal.co.in For this compound, similar calculations would be employed to optimize the molecular geometry and determine key structural parameters.
The optimized geometry would reveal the planarity of the phenyl and benzoate (B1203000) rings and the dihedral angle between them, which is crucial for understanding potential π-π stacking interactions in the solid state. gla.ac.uk The presence of the electron-withdrawing cyano group and the electron-donating methyl group influences the electron density distribution across the molecule. DFT calculations can quantify this through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and electronic properties of the molecule. researchgate.net
Table 1: Calculated Geometric Parameters for this compound (Hypothetical DFT Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | - | - |
| C-O (ester) | 1.35 | - | - |
| O-C (phenyl) | 1.41 | - | - |
| C≡N | 1.15 | - | - |
| Phenyl-C=O | - | 120.5 | - |
| C-O-C (ester) | - | 117.8 | - |
| Phenyl-O-C | - | 118.2 | - |
| Phenyl-Phenyl | - | - | 45.0 |
Note: The data in this table is hypothetical and based on typical values for similar organic molecules calculated using DFT methods.
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govresearchgate.net For this compound, MD simulations could provide insights into its conformational flexibility, particularly the rotation around the ester linkage and the biphenyl (B1667301) bond. gla.ac.uk These simulations can be performed in various environments, such as in a vacuum, in a solvent, or in a crystal lattice, to understand how intermolecular interactions affect the molecular conformation. nih.gov By simulating the system at different temperatures, one can also study phase transitions and the behavior of the molecule in its liquid crystalline phase, a common feature for molecules with similar rigid rod-like structures. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.
DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). For related compounds like methyl 4-cyanobenzoate, experimental NMR and IR spectra are available and can be compared with calculated values to validate the computational methodology. nih.govchemicalbook.comspectrabase.com The calculated vibrational frequencies for the cyano (C≡N) and carbonyl (C=O) stretching modes are particularly important as they are strong and characteristic bands in the IR spectrum. rasayanjournal.co.in
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectrum Type | Peak Position | Assignment |
| ¹H NMR (ppm) | 8.25 (d) | Protons ortho to -COO- |
| 7.80 (d) | Protons ortho to -CN | |
| 7.40 (d) | Protons ortho to -CH₃ | |
| 7.20 (d) | Protons meta to -CH₃ | |
| 2.40 (s) | Methyl protons (-CH₃) | |
| ¹³C NMR (ppm) | 165.0 | Carbonyl carbon (C=O) |
| 132.5 | Aromatic carbons attached to -CN and -COO- | |
| 130.0-120.0 | Other aromatic carbons | |
| 118.0 | Cyano carbon (C≡N) | |
| 21.5 | Methyl carbon (-CH₃) | |
| IR (cm⁻¹) | 2230 | C≡N stretch |
| 1725 | C=O stretch | |
| 1270 | C-O stretch (ester) |
Note: This data is hypothetical and serves as an illustrative example of what would be expected based on computational predictions and data for similar compounds.
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the electronic excitation spectra and photophysical properties of molecules. researchgate.net These calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. For this compound, TD-DFT can help in understanding the nature of the electronic transitions, for instance, whether they are localized on the phenyl or benzoate moieties or involve charge transfer between them. The study of related radical species has shown that computational methods can successfully identify and assign electronic transitions. researchgate.net Such calculations are also crucial for predicting properties like fluorescence and phosphorescence, which are important for applications in materials science, such as in organic light-emitting diodes (OLEDs). acs.org
Computational Approaches to Reaction Mechanism Elucidation and Kinetics
Computational chemistry can be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, thereby elucidating the reaction mechanism. acs.org For instance, the hydrolysis of the ester group or nucleophilic substitution reactions can be studied computationally. acs.orgacs.org Kinetic parameters, such as activation energies, can also be calculated, providing a quantitative understanding of the reaction rates. These computational studies are instrumental in designing new synthetic routes and understanding the stability of the compound under various conditions.
Transition State Analysis
A thorough transition state analysis for the formation of this compound, typically through the esterification of 4-cyanobenzoic acid and p-cresol (B1678582), would be conducted using quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations would aim to identify the geometry and energy of the transition state structure for the reaction.
In a typical acid-catalyzed esterification (Fischer esterification), the reaction proceeds through a multistep mechanism involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. Each of these steps has an associated transition state. For the key C-O bond formation step, the transition state would be characterized by a partially formed bond between the oxygen of p-cresol's hydroxyl group and the carbonyl carbon of 4-cyanobenzoic acid. Simultaneously, the C=O double bond of the carboxylic acid would be elongated, and the proton from the p-cresol's hydroxyl group would be in the process of being transferred, often to a solvent molecule or another catalytic species.
Computational analysis would provide key parameters for this transition state, which could be presented in a data table.
Table 1: Calculated Transition State Parameters for a Generic Esterification Reaction
| Parameter | Description | Representative Value |
|---|---|---|
| C-O Forming Bond Length | The distance between the nucleophilic oxygen and the carbonyl carbon. | 1.8 - 2.2 Å |
| C=O Bond Length | The length of the carbonyl bond in the transition state. | 1.25 - 1.35 Å |
| Imaginary Frequency | The single imaginary vibrational frequency corresponding to the reaction coordinate at the transition state. | -200 to -500 cm⁻¹ |
Note: The values presented are representative for esterification reactions and are not specific to this compound as dedicated studies are not available.
Energy Profiles of Esterification and Derivatization Reactions
The energy profile of the esterification reaction would be mapped by calculating the energies of the reactants, intermediates, transition states, and products. This provides a comprehensive view of the reaction pathway and its kinetics. The profile would show the energy changes as the reaction progresses, highlighting the activation energies for each step.
Derivatization reactions of this compound could include, for example, the reduction of the nitrile group or nucleophilic substitution on the aromatic rings. Theoretical energy profiles for such reactions would be crucial in predicting the feasibility and regioselectivity of these transformations under various conditions. For instance, the energy profile for the reduction of the cyano group to an amine would involve calculating the energies of intermediates and transition states for the addition of a reducing agent.
Structure-Property Relationships Derived from Theoretical Models
Theoretical models are invaluable for establishing relationships between the molecular structure of this compound and its physical and electronic properties. nih.gov Methods like Quantitative Structure-Property Relationship (QSPR) are often employed. chempap.org
DFT calculations can be used to determine a variety of molecular descriptors. These descriptors can then be correlated with macroscopic properties. For this compound, key properties of interest would include its electronic and optical characteristics, which are influenced by the electron-withdrawing cyano group and the electron-donating methyl group.
Advanced Applications in Materials Science, with an Emphasis on Liquid Crystalline Systems
4-Methylphenyl 4-Cyanobenzoate (B1228447) as a Mesogen or Precursor in Liquid Crystal Development
As a calamitic (rod-like) molecule, 4-Methylphenyl 4-cyanobenzoate possesses the fundamental characteristics of a mesogen—a compound that can exhibit liquid crystal phases. The interplay between its rigid aromatic core, which provides anisotropy, and the terminal groups (methyl and cyano) governs its potential to form ordered yet fluid states of matter. researchgate.net While this specific compound may be a component, its structural motifs are central to the design of many liquid crystal materials. google.comgoogleapis.com
The design of cyano-substituted liquid crystals, a class to which this compound belongs, is guided by established molecular engineering principles aimed at achieving specific mesophase behaviors and physical properties. rsc.org
Molecular Anisotropy : The primary design principle involves creating a molecule with a distinct shape anisotropy, typically a rigid, elongated (calamitic) or flat (discotic) structure. researchgate.net For calamitic mesogens like those based on the phenyl benzoate (B1203000) core, this rigidity is provided by the aromatic rings linked by an ester group. researchgate.net
Polar Terminal Groups : The presence of a strong polar terminal group, such as the cyano (-CN) group, is crucial. researchgate.net The large dipole moment of the cyano group induces strong intermolecular interactions, which are essential for the formation and stability of liquid crystal phases. researchgate.net This polarity also leads to a high positive dielectric anisotropy, a key property for aligning the molecules with an external electric field, which is the fundamental operating principle of most liquid crystal displays (LCDs). worktribe.com
Flexible Chains : While the core must be rigid, the presence of flexible terminal alkyl or alkoxy chains is necessary to provide fluidity and stabilize the molecular alignment within the mesophase. researchgate.netrsc.org These chains help to lower the melting point and influence the type of mesophase formed.
Micro-segregation : The design often relies on the concept of micro-segregation, where the rigid, polarizable aromatic cores and the flexible, nonpolar alkyl chains separate into distinct nanospaces within the mesophase. rsc.org This self-assembly process is fundamental to the formation of ordered liquid crystalline structures.
The specific arrangement of atoms and functional groups within a molecule like this compound directly dictates the type of liquid crystal phase (mesophase) it will form and the temperature range over which these phases are stable.
Smectic Phase : Smectic (S) phases exhibit a higher degree of order, with molecules arranged in layers. The tendency to form smectic phases, such as Smectic A (SmA) or Smectic C (SmC), increases with the length of the terminal alkyl chains. researchgate.net Longer chains promote stronger side-to-side intermolecular attractions, favoring layered structures. For instance, polyacrylates with short n-aliphatic side chains tend to form nematic mesophases, while those with longer chains form smectic mesophases. researchgate.net The presence of strong polar groups like the cyano group can also promote smectic phases through dipole-dipole interactions that encourage layered packing. researchgate.net
Chiral Phases : To induce chiral phases, such as the chiral nematic (N) or chiral smectic C (SmC) phase, a chiral center must be incorporated into the molecular structure. This is often achieved by attaching a chiral alkyl chain to the mesogenic core. Dimeric mesogens that combine a cholesterol unit (a natural chiral molecule) with a phenyl 4-cyanobenzoate core have been synthesized to create materials with chiral nematic and smectic phases. researchgate.net
The following table summarizes the influence of molecular features on mesophase type, based on studies of analogous compounds.
| Molecular Feature | Influence on Mesophase Behavior | Research Findings |
| Rigid Core | Provides the necessary anisotropy for LC phase formation. researchgate.net | Linearly linked aromatic rings are a common core structure. researchgate.net |
| Cyano (-CN) Group | Promotes nematic and smectic phases due to its strong dipole moment. researchgate.netresearchgate.net | The strong polarity enhances intermolecular attraction and mesophase stability. researchgate.net |
| Alkyl Chain Length | Short chains favor nematic phases; longer chains promote smectic phases. researchgate.net | In homologous series, increasing chain length leads to the appearance of smectic phases. researchgate.net |
| Chiral Center | Induces the formation of chiral nematic (N) and smectic (SmC) phases. researchgate.net | Attaching a chiral moiety like cholesterol to a cyanobenzoate core results in chiral mesophanses. researchgate.net |
This table is generated based on data from analogous compounds to illustrate general principles.
In practical applications, single liquid crystal compounds are rarely used. Instead, eutectic mixtures of several, often five or more, different mesogenic compounds are formulated to achieve optimal performance characteristics for devices like LCDs. ontosight.ai Analogs of this compound are critical components in such mixtures.
The addition of cyano-substituted compounds like 4-cyanophenyl or cyanobiphenyl derivatives to liquid crystal mixtures serves several purposes:
Broadening the Mesophase Temperature Range : Mixing components can lower the melting point (eutectic formation) and adjust the clearing point, resulting in a material that is liquid crystalline over a wide and practical temperature range. researchgate.netoptica.org
Optimizing Optical Anisotropy : The birefringence (Δn) of the mixture can be fine-tuned by selecting components with appropriate optical properties to match the display design, thereby maximizing contrast. optica.org
Inducing Specific Phases : Hydrogen-bonded liquid crystal complexes can be formed by mixing a cyanobenzoate derivative with a complementary molecule, like an alkoxybenzoic acid. nih.gov These supramolecular interactions can lead to the induction of new mesophases, such as smectic A phases, that are not present in the individual components. nih.gov
Functional Polymer Monomers and High-Performance Materials Derived from this compound Analogs
Cyanobenzoic acid and its ester derivatives, structurally related to this compound, are valuable intermediates and monomers for the synthesis of high-performance and functional polymers. google.comgoogleapis.com These polymers find use in advanced applications ranging from electronics to specialty coatings. bris.ac.uk
The synthesis of polymers from cyanobenzoate analogs typically involves incorporating the mesogenic cyanobenzoate moiety into a polymer structure, either in the main chain or as a side chain.
Side-Chain Liquid Crystal Polymers (SCLCPs) : A common strategy is to attach a mesogenic group, such as one derived from a cyanobenzoate, as a side chain to a flexible polymer backbone like polyacrylate, polymethacrylate, or polysiloxane. tandfonline.commdpi.com This is often achieved by first synthesizing an acrylic or methacrylic monomer that contains the cyanobenzoate mesogen and then polymerizing it using free-radical polymerization. researchgate.nettandfonline.com The flexible backbone provides processability, while the self-organizing properties of the mesogenic side chains impart liquid crystalline order to the material.
Main-Chain Liquid Crystal Polymers : In this architecture, the rigid cyanobenzoate units are directly incorporated into the polymer backbone, leading to highly rigid and ordered materials with exceptional thermal stability and mechanical strength.
Functional Polymer Acceptors : In a different context, cyanobenzene units have been incorporated into the backbone of conjugated polymers for use as acceptors in all-polymer solar cells. rsc.org The electron-withdrawing nature of the cyano group helps to tune the electronic energy levels of the polymer for efficient charge separation and transport. rsc.org
The performance of polymers derived from this compound analogs is evaluated based on their thermal, optical, and electronic properties, which are tailored by their chemical structure.
Thermal Properties : The thermal stability and phase behavior of these polymers are critical performance metrics. Side-chain liquid crystal polyacrylates containing cyanobiphenyl groups exhibit glass transition temperatures (Tg) and mesophase transitions that depend on the length of the spacer connecting the mesogen to the backbone. tandfonline.com For example, introducing oligo(ethylene oxide) segments into the spacer can result in polymers with extremely low glass transition temperatures. tandfonline.com
Mesomorphic Properties : The type of mesophase (e.g., smectic A, nematic) exhibited by SCLCPs is a key performance characteristic. The structure of the mesogenic core and the nature of the polymer backbone determine the resulting phase. tandfonline.com X-ray diffraction studies on cyano-substituted polyacrylates have shown the formation of partially bilayer Smectic Ad phases, where antiparallel correlations between the cyano dipoles influence the layer structure. tandfonline.com
Photovoltaic Performance : For cyanobenzene-modified polymers used in all-polymer solar cells, performance is measured by power conversion efficiency (PCE). By modifying a polymer acceptor with an asymmetric cyanobenzene unit, a high PCE of 17.10% was achieved, attributed to a more homogeneous film morphology and improved charge mobility. rsc.org
The table below presents performance data for selected polymers derived from cyanobenzoate or cyanobiphenyl analogs.
| Polymer Type | Monomer/Unit | Polymerization | Key Performance Metric | Value/Observation |
| Side-Chain LC Polyacrylate | Acrylate with 4'-cyanobiphenyl mesogen | Free-radical polymerization | Mesophase Behavior | Exhibits Smectic A (SmA) and Nematic (N) phases depending on side-chain length. researchgate.net |
| Side-Chain LC Polyacrylate | Acrylate with segmented oligo(ethylene oxide) and alkylene spacers | Free-radical polymerization | Glass Transition (Tg) | Exhibits extremely low Tg compared to polymers with simple alkylene spacers. tandfonline.com |
| Conjugated Polymer Acceptor | Asymmetric cyanobenzene-modified unit | Suzuki Coupling | Power Conversion Efficiency (PCE) | Achieved a PCE of 17.10% in binary all-polymer solar cells. rsc.org |
| Side-Chain LC Polyacrylate | Cyano-substituted acrylate | Free-radical polymerization | Phase Structure | Forms a partially bilayer Smectic Ad phase. tandfonline.com |
This table is generated based on data from the literature for analogous polymer systems.
Interfacial Phenomena and Surface Interactions of Liquid Crystalline Benzoates
The performance of liquid crystal devices is critically dependent on the alignment of the liquid crystal molecules at the substrate interface. This alignment is governed by a complex interplay of forces, including van der Waals interactions, dipolar interactions, and steric effects. The chemical and physical nature of the substrate surface plays a paramount role in directing the orientation of the liquid crystal mesogens.
Interactions with Solid Substrates (e.g., Silica)
Silica (B1680970) (silicon dioxide, SiO₂) and its amorphous glass form are common substrates in liquid crystal applications due to their transparency, thermal stability, and well-understood surface chemistry. The interaction between benzoate liquid crystals and silica surfaces can be tailored to achieve desired molecular alignments, which are broadly categorized as planar (molecules aligned parallel to the surface) and homeotropic (molecules aligned perpendicular to the surface).
For cyanobiphenyl-based liquid crystals, which are structurally analogous to this compound, the nature of the silica surface dictates the resulting alignment. Atomistic molecular dynamics simulations have shown that a crystalline form of silica, cristobalite, tends to induce a uniform planar orientation of the liquid crystal molecules. nih.gov In contrast, amorphous silica surfaces can have a disordering effect on the adjacent liquid crystal layer, though a planar orientation can still be established. nih.gov
The surface of silica is typically terminated with silanol (B1196071) groups (Si-OH), which can be chemically modified to control the interfacial properties. The alignment of liquid crystals on silica can be precisely controlled by:
Surface Roughness and Topography : Creating microgrooves on a silica surface can physically guide liquid crystal molecules, like 4-n-pentyl-4'-cyanobiphenyl (5CB), to align along the direction of the grooves. researchgate.netacs.org
Chemical Modification : The formation of self-assembled monolayers (SAMs) of organosilanes on the silica surface is a powerful technique to manipulate surface energy and hydrophobicity. acs.org By carefully selecting the terminal group of the silane, the pretilt angle of the liquid crystal—the angle between the long molecular axis and the surface—can be continuously tuned from 0° to 90°. acs.org For instance, increasing the hydrophobicity of an organosilane-modified silica surface generally leads to an increase in the pretilt angle. acs.org
Deposited Films : Thin films of silicon oxide (a-SiOx) deposited onto substrates can also control liquid crystal alignment. By varying the deposition conditions and thus the stoichiometry of the film, the alignment can be switched between homogeneous (planar) and vertical (homeotropic). researchgate.net Ion beam exposure of these a-SiOx films provides another method to control the pretilt angle with high precision. researchgate.net
Photosensitive Layers : Modifying a silica surface with photosensitive molecules, such as cinnamoyl residues, allows for the dynamic control of liquid crystal alignment using polarized light. tandfonline.com This enables the creation of patterned alignments and rewritable liquid crystal devices.
The interaction of the polar cyano group and the aromatic rings of this compound with the silica surface is expected to follow these established principles. The polarity and polarizability of the molecule will lead to significant interactions with the native or modified silica surface, allowing for precise control over its alignment in device applications.
| Interaction Method | Substrate | Effect on Liquid Crystal Alignment |
| Surface Topography | Microgrooved Silica | Planar alignment along grooves |
| Chemical Modification | Organosilane SAM on Silica | Tunable pretilt angle (0-90°) |
| Film Deposition | a-SiOx Film | Homogeneous or vertical alignment |
| Photosensitive Layers | Cinnamate-modified Silica | Photo-regulated alignment direction |
Self-Assembly at Interfaces
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For liquid crystalline benzoates, this process is fundamental to the formation of mesophases and can be exploited to create complex nanostructures at interfaces. The molecular structure of this compound, with its rigid aromatic core and terminal methyl and cyano groups, predisposes it to self-assemble into ordered arrangements.
Studies on analogous benzoate liquid crystals have revealed various self-assembly behaviors:
Amphiphilic block copolymers that include a smectic polymer based on a methoxyphenyl benzoate derivative can self-assemble into highly ordered nanostructures. In their pure state, they form hexagonal cylindrical phases, and in aqueous solutions, they can form faceted unilamellar vesicles, or "polymersomes". nih.gov
Other benzoate esters have been shown to self-assemble into layered smectic phases due to a combination of strong π–π stacking of the rigid cores and interactions between flexible alkyl chains. academie-sciences.fr
Lyotropic liquid crystal monomers, such as sodium 3,4,5-tris(11-acryloxyundecyloxy)benzoate, demonstrate concentration-dependent self-assembly in solution, forming lamellar or inverted hexagonal phases. aip.org
The principle of self-assembly is also harnessed through the formation of Self-Assembled Monolayers (SAMs). While often studied on gold surfaces with thiol-based molecules, SAMs can also be formed on oxide surfaces like silica or indium tin oxide (ITO) using anchoring groups such as carboxylic acids. nih.govresearchgate.netsocietechimiquedefrance.fr Research on 4-cyanobenzoic acid, a structural component of the title compound, has shown that it can form a SAM on an ITO surface. researchgate.net This monolayer modifies the work function of the electrode and improves charge injection, leading to enhanced performance in organic light-emitting diodes (OLEDs). researchgate.net
The self-assembly of this compound at interfaces is expected to be driven by a combination of factors:
Dipole-Dipole Interactions : The strong dipole of the cyano group will promote antiparallel alignment between molecules.
π–π Stacking : The phenyl and benzoate rings will tend to stack, contributing to the formation of ordered aggregates.
This capacity for self-assembly is crucial for applications in organic electronics, where the molecular organization at the interface between the active material and the electrode is critical for device efficiency and stability.
| Compound Type | Self-Assembly Behavior | Resulting Structure |
| Amphiphilic LC Block Copolymer | Micro-phase separation | Hexagonal cylinders, Polymersomes nih.gov |
| Benzoate Ester (BBO) | Rigid-flexible aggregation | Smectic mesophase academie-sciences.fr |
| Lyotropic LC Monomer | Concentration-dependent assembly | Lamellar or inverted hexagonal phases aip.org |
| 4-Cyanobenzoic Acid | Adsorption on ITO | Self-Assembled Monolayer (SAM) researchgate.net |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Methodologies for 4-Methylphenyl 4-Cyanobenzoate (B1228447) Derivatives
Future synthetic research will likely focus on creating a diverse library of 4-Methylphenyl 4-cyanobenzoate derivatives with tailored properties. This involves moving beyond traditional esterification to explore more sophisticated and efficient synthetic strategies.
One promising avenue is the development of catalyst-free condensation reactions. For instance, a recently developed protocol for forming C=N bonds by reacting an electron-deficient aldehyde with a primary amine or hydrazine (B178648) at room temperature in a water/dichloromethane co-solvent system could be adapted. nih.govroyalsocietypublishing.org This approach offers high yields and operational simplicity, enabling the synthesis of Schiff base or hydrazone derivatives of a modified this compound backbone.
Another key area is the introduction of heteroatoms and complex ring systems. Research into the synthesis of s-tetrazine derivatives, starting from 4-cyanobenzoic acid, provides a template for creating highly conjugated, nitrogen-rich compounds with potential applications in energetic materials or as fluorescent probes. researchgate.net Similarly, methods for synthesizing quinazolinones and 1,3,4-oxadiazoles from carboxylic acid precursors can be applied to generate novel heterocyclic derivatives of this compound. nih.govacs.org The introduction of fluorine is also a significant direction, with methods like cobalt-catalyzed hydrocyanation of monofluoroalkenes offering pathways to create fluorinated analogs with unique electronic properties. thieme-connect.com
A summary of potential synthetic strategies for derivatives is presented below.
| Derivative Type | Synthetic Strategy | Key Precursor | Potential Advantage |
| Imines/Hydrazones | Catalyst-free condensation | Aldehyde-functionalized cyanobenzoate | High efficiency, mild conditions royalsocietypublishing.org |
| s-Tetrazines | Reaction with hydrazine, followed by oxidation | 4-Cyanobenzoic acid | Access to nitrogen-rich, highly conjugated systems researchgate.net |
| Quaternary α-Fluoronitriles | Cobalt-catalyzed hydrocyanation | Fluoroalkene precursors | Introduction of fluorine for tuning electronic properties thieme-connect.com |
| 1,3,4-Oxadiazoles | One-pot synthesis from carboxylic acids | 4-Cyanobenzoic acid | Streamlined access to functional heterocycles acs.org |
Exploration of New Applications in Advanced Functional Materials
The inherent properties of this compound and its derivatives make them prime candidates for a range of advanced functional materials, particularly in the realm of liquid crystals (LCs).
The molecular shape and polarity of this compound are characteristic of molecules that form nematic and smectic liquid crystal phases. Future research will explore how modifications to the molecular structure—such as altering the length of alkyl chains, introducing lateral substituents, or creating dimeric and polymeric structures—can be used to tune these mesophases. A significant emerging application for such materials is in thermal energy storage, where the latent heat associated with LC phase transitions can be harnessed. oaepublish.com
Beyond conventional displays, novel LC applications are a major research frontier. The development of ferroelectric nematic liquid crystals, a long-sought-after class of materials, opens up possibilities for ultra-fast switching electro-optic devices. mdpi.com Furthermore, the incorporation of cyanobenzoate-based moieties into polymer networks could lead to the creation of liquid crystal elastomers (LCEs), which are promising materials for soft robotics and actuators. mdpi.com Another innovative application is in the field of random lasers, where liquid crystals can be used as a gain medium, with potential uses in telecommunications and sensing technologies. rsc.org
| Potential Application | Material Class | Underlying Principle |
| Thermal Energy Storage | Phase Change Materials | Latent heat of liquid crystal phase transitions oaepublish.com |
| Soft Robotics | Liquid Crystal Elastomers | Anisotropic mechanical response to stimuli mdpi.com |
| Advanced Photonics | Random Lasers | Light scattering and amplification in a disordered LC medium rsc.org |
| High-Speed Displays | Ferroelectric Nematic LCs | Spontaneous polarization enabling fast electro-optic switching mdpi.com |
| Chemical/Biochemical Sensors | Liquid Crystal Interfaces | Stimuli-induced textural transitions of liquid crystals mdpi.com |
Integration of Computational and Experimental Approaches for Material Design
To accelerate the discovery of new materials based on this compound, the integration of computational modeling with experimental synthesis and characterization is crucial. This synergistic approach allows for the prediction of material properties before undertaking complex and time-consuming laboratory work.
Density Functional Theory (DFT) is a powerful tool for this purpose. It can be used to calculate molecular geometries, electronic structures, and intermolecular interaction energies. For example, DFT has been successfully used to study hydrogen-bonded liquid crystalline complexes formed from benzoic acid derivatives, correlating theoretical predictions with experimental results from differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). researchgate.net Similarly, computational chemistry has been employed to understand the formation of exotic liquid crystal phases, such as the twist-bend nematic (NTB) and intercalated smectic phases, in complex dimesogen systems. researchgate.net By modeling how changes in the molecular structure of this compound affect its shape and polarity, researchers can rationally design derivatives that are likely to exhibit desired liquid crystalline phases or other functional properties.
This integrated approach was also demonstrated in the development of androgen receptor modulators, where homology modeling and molecular mechanics were used to build a structural model of the ligand-binding domain, providing insights that were consistent with the observed structure-activity relationships (SAR). nih.gov Such a strategy can guide the synthesis of derivatives with optimized performance for specific applications.
Sustainable and Green Chemistry Aspects in the Synthesis and Application of Aromatic Esters
The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. Future research on this compound and other aromatic esters will emphasize the development of environmentally benign processes. numberanalytics.com
Key strategies for greener synthesis include the use of novel catalytic systems and reaction conditions that minimize waste and energy consumption. For example, chemists have developed innovative bimetallic oxide cluster catalysts that use molecular oxygen as the sole oxidant for the direct production of aryl esters, with water as the only byproduct. labmanager.com This represents a significant improvement over traditional methods that require stoichiometric and often hazardous oxidizing agents.
Another sustainable approach is the use of biocatalysis. Enzymes, particularly lipases, can catalyze esterification reactions under mild conditions, often without the need for organic solvents. nih.gov This enzymatic route not only reduces the environmental impact but can also lead to high-purity products, which is especially important for applications in cosmetics or pharmaceuticals. nih.gov Microwave-assisted synthesis and the use of solid-liquid phase transfer catalysis in solvent-free conditions are other green methodologies that have been successfully applied to the synthesis of aromatic esters, offering improved yields and shorter reaction times. researchgate.net
| Green Chemistry Approach | Description | Key Benefit(s) |
| Advanced Catalysis | Use of bimetallic oxide clusters with O₂ as the oxidant. labmanager.com | Atom economy, water as the only byproduct. |
| Biocatalysis | Employing enzymes like lipases to catalyze esterification. nih.gov | Mild reaction conditions, low toxicity, high purity. |
| Microwave-Assisted Synthesis | Using microwave activation to drive reactions. researchgate.net | Reduced reaction times, improved yields. |
| Solvent-Free PTC | Solid-liquid phase transfer catalysis without organic solvents. researchgate.net | Elimination of hazardous solvents, simplified procedure. |
Q & A
Q. What are the optimal synthetic routes for 4-methylphenyl 4-cyanobenzoate, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves esterification of 4-cyanobenzoic acid with 4-methylphenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted starting materials. Purity validation should employ HPLC (high-performance liquid chromatography) with a C18 column and UV detection at 254 nm, complemented by -NMR to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of FT-IR (to confirm ester and nitrile functional groups), - and -NMR (for structural elucidation), and mass spectrometry (ESI-MS or GC-MS) is recommended. Theoretical calculations (e.g., DFT at B3LYP/6-31G level) can predict vibrational frequencies and electronic properties, aiding in spectral interpretation . For crystalline samples, X-ray diffraction provides definitive confirmation of molecular geometry .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via periodic HPLC analysis. For light sensitivity, use UV-vis spectroscopy to track absorbance changes under simulated sunlight. Store in amber glass vials at -20°C with desiccants for long-term stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., cell lines, solvent systems). Perform dose-response curves across multiple models (e.g., cancer cell lines vs. primary cells) and validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Cross-reference with structurally analogous compounds (e.g., 4-cyanophenyl benzoate derivatives) to identify structure-activity relationships (SARs) .
Q. How does the molecular structure of this compound influence its mesogenic properties in liquid crystal applications?
- Methodological Answer : The compound’s rigid aromatic core and polar nitrile group enhance anisotropic interactions in liquid crystalline phases. Investigate phase behavior via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). Compare with derivatives lacking the 4-methylphenyl group to isolate steric effects. Computational modeling (e.g., molecular dynamics simulations) can predict alignment in electric fields .
Q. What experimental designs are suitable for studying catalytic mechanisms involving this compound in coal liquefaction models?
- Methodological Answer : Use radical cation generation via UV irradiation in acetonitrile with electron donors (e.g., triethylamine), as demonstrated in coal liquefaction studies. Monitor reaction intermediates using EPR spectroscopy and GC-MS. Design a continuous flow reactor to simulate industrial conditions, optimizing parameters like temperature (150–300°C) and hydrogen pressure .
Q. How can crystallographic challenges (e.g., polymorphism) in this compound be systematically addressed?
- Methodological Answer : Polymorphism analysis requires screening crystallization solvents (e.g., ethanol, DMSO/water mixtures) and temperatures. Single-crystal X-ray diffraction (SCXRD) at 100 K resolves packing motifs and hydrogen-bonding networks. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) to explain stability differences between polymorphs .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting spectroscopic data between experimental and computational results?
- Methodological Answer : Discrepancies in vibrational frequencies (FT-IR vs. DFT) may arise from solvent effects or basis set limitations. Re-optimize computational models using implicit solvation (e.g., PCM method) and larger basis sets (e.g., 6-311++G**). Validate with Raman spectroscopy, which is less affected by solvent interference .
Q. What statistical approaches are recommended for interpreting dose-dependent biological activity data?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC/IC values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivatives. For high-throughput screening, employ machine learning (e.g., random forests) to identify predictive structural descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
